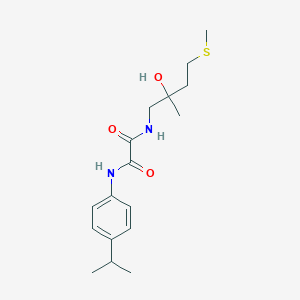

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(4-isopropylphenyl)oxalamide

Description

N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents: a 2-hydroxy-2-methyl-4-(methylthio)butyl group at the N1 position and a 4-isopropylphenyl moiety at the N2 position. The hydroxy and methylthio groups may enhance solubility or modulate metabolic stability, while the bulky isopropylphenyl substituent could influence steric interactions in biological targets .

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12(2)13-5-7-14(8-6-13)19-16(21)15(20)18-11-17(3,22)9-10-23-4/h5-8,12,22H,9-11H2,1-4H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDHIDXLDRHADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including hydroxy and methylthio functional groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C18H27N3O5S2

- Molecular Weight : 429.6 g/mol

- CAS Number : 1396853-39-6

These properties contribute to the compound's diverse reactivity and potential therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several contexts, highlighting its interactions with various biological targets.

Potential mechanisms of action include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for treating bacterial infections.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

- Cell Proliferation Inhibition : Some studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its anti-inflammatory potential.

-

Cancer Cell Line Testing :

- The compound was tested on several cancer cell lines (e.g., MCF-7, HeLa), where it exhibited dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy and methylthio groups | Antimicrobial, anti-inflammatory, anticancer |

| N1-(3-methylphenyl)oxalamide | Lacks hydroxy group | Limited biological activity |

| N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide | Hydroxy and methoxy groups | Moderate antimicrobial activity |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Metabolic Stability

- The target’s methylthio group could further hinder enzymatic degradation.

- Oxidation Pathways : Aromatic or alkyl side-chain oxidation is common (e.g., compound 1768 ), but the target’s hydroxy group may facilitate glucuronidation, altering excretion rates .

Physicochemical Properties

- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., compound 28 with halogens).

Research Findings and Implications

Substituent-Driven Activity : Chlorophenyl and thiazole groups (compound 13 ) correlate with antiviral activity, while methoxy and pyridine groups (compounds 28 , 1768 ) are linked to flavoring agent stability. The target’s hybrid structure may bridge these applications .

Metabolic Advantages : The resistance to amide hydrolysis in compounds like 1768 suggests that the oxalamide core is inherently stable, a trait likely shared by the target compound .

Synthetic Challenges : Bulky or polar substituents (e.g., hydroxy-methylthio-butyl) may require advanced coupling strategies or protecting groups to optimize yields .

Data Tables

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.